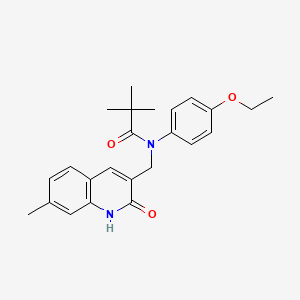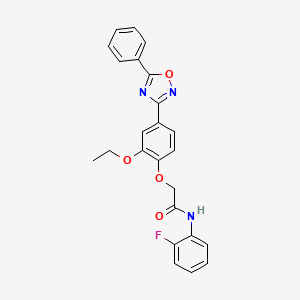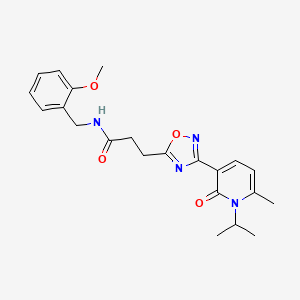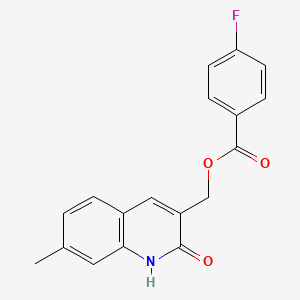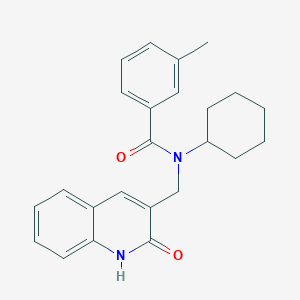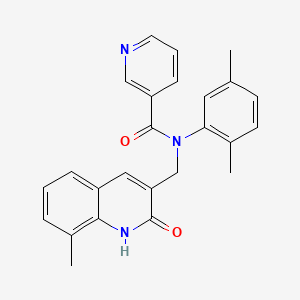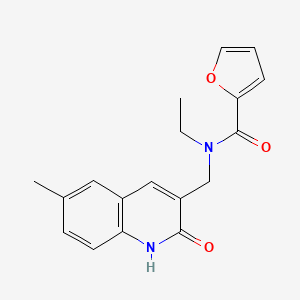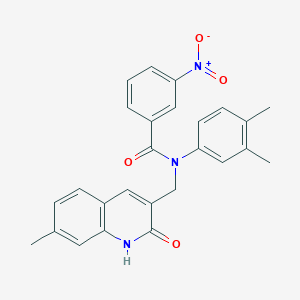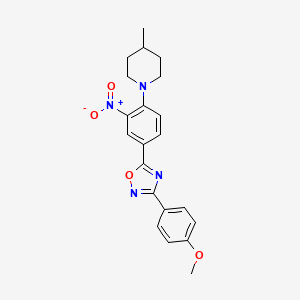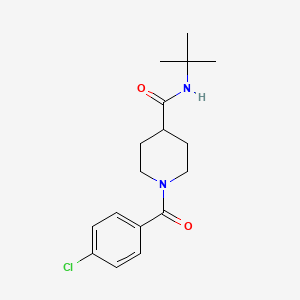
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CPOP and belongs to the class of oxadiazole derivatives.
Mecanismo De Acción
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. CPOP has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, CPOP has been found to inhibit the NF-κB pathway, which is a major inflammatory pathway. By inhibiting these pathways, CPOP induces apoptosis and inhibits angiogenesis in cancer cells and reduces inflammation in various inflammatory diseases.
Biochemical and Physiological Effects
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. Studies have shown that CPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, CPOP has been found to have low toxicity, which makes it a promising candidate for further preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide in lab experiments is its low toxicity. This makes it a promising candidate for further preclinical and clinical studies. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using CPOP in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide. One of the future directions is to further explore the potential of CPOP as a therapeutic agent in cancer treatment. Additionally, further studies can be conducted to investigate the anti-inflammatory and antioxidant properties of CPOP in various inflammatory diseases. Furthermore, studies can be conducted to optimize the synthesis method of CPOP to improve its solubility and bioavailability. Overall, the potential therapeutic properties of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound then undergoes a reaction with 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of triethylamine to yield N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been studied for its potential therapeutic properties in various fields of research. One of the main applications of this compound is in the field of cancer research. Studies have shown that CPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)13-5-9-15(24-2)10-6-13)18-21-16(22-25-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXHYJWJNGHYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

